2,4(1H,3H)-Pyrimidinedione,5-fluoro-6-methoxy-(9CI)
CAS No.: 146780-79-2
Cat. No.: VC21155536
Molecular Formula: C5H5FN2O3
Molecular Weight: 160.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 146780-79-2 |
|---|---|
| Molecular Formula | C5H5FN2O3 |
| Molecular Weight | 160.1 g/mol |
| IUPAC Name | 5-fluoro-6-methoxy-1H-pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C5H5FN2O3/c1-11-4-2(6)3(9)7-5(10)8-4/h1H3,(H2,7,8,9,10) |
| Standard InChI Key | MZEBQNVGARYWNO-UHFFFAOYSA-N |
| SMILES | COC1=C(C(=O)NC(=O)N1)F |
| Canonical SMILES | COC1=C(C(=O)NC(=O)N1)F |
Introduction
The compound 2,4(1H,3H)-Pyrimidinedione,5-fluoro-6-methoxy-(9CI) represents a modified pyrimidine structure with specific functional groups that determine its reactivity profile. This section details the compound's various identifiers and nomenclature systems used to reference it in scientific literature.
Basic Identifiers
The compound is primarily identified through its CAS registry number and various systematic names, which provide unambiguous reference points for researchers. The primary identification parameters are summarized in the following table:
| Parameter | Value |
|---|---|
| CAS Number | 146780-79-2 |
| IUPAC Name | 5-fluoro-6-methoxy-1H-pyrimidine-2,4-dione |
| Common Name | 2,4(1H,3H)-Pyrimidinedione,5-fluoro-6-methoxy-(9CI) |
| Molecular Formula | C₅H₅FN₂O₃ |
| Molecular Weight | 160.10 g/mol |
| PubChem Compound ID | 21434608 |
The compound is formally recognized in chemical indices under the CAS number 146780-79-2, which serves as its unique identifier in chemical databases worldwide . The IUPAC name, 5-fluoro-6-methoxy-1H-pyrimidine-2,4-dione, systematically describes the compound's structure following international nomenclature guidelines, indicating the positions of the fluorine and methoxy substituents on the pyrimidine ring.
Digital Chemical Identifiers
Modern chemical informatics utilizes various digital notations to represent chemical structures in computer-readable formats. These identifiers enable computational analysis and database searching. The key digital identifiers for this compound include:
| Identifier Type | Value |
|---|---|
| InChI | InChI=1S/C5H5FN2O3/c1-11-4-2(6)3(9)7-5(10)8-4/h1H3,(H2,7,8,9,10) |
| InChIKey | MZEBQNVGARYWNO-UHFFFAOYSA-N |
| SMILES | COC1=C(C(=O)NC(=O)N1)F |
| Canonical SMILES | COC1=C(C(=O)NC(=O)N1)F |
These digital identifiers provide unambiguous representations of the compound's structure in formats suitable for computational chemistry applications. The InChI (International Chemical Identifier) and SMILES (Simplified Molecular Input Line Entry System) notations encode the complete structural information, including atomic connectivity, bond types, and stereochemistry where applicable.
Physical and Chemical Properties
The physical and chemical properties of 2,4(1H,3H)-Pyrimidinedione,5-fluoro-6-methoxy-(9CI) determine its behavior in various experimental contexts and applications. This section compiles the available physicochemical data from reliable sources.
Basic Physicochemical Parameters
| Property | Value | Unit |
|---|---|---|
| Molecular Weight | 160.10 | g/mol |
| Polar Surface Area (PSA) | 75.47 | Ų |
| LogP | 0.03550 | - |
| Density | Not Available | - |
| Melting Point | Not Available | - |
| Boiling Point | Not Available | - |
| Flash Point | Not Available | - |
The compound has a moderate polar surface area (PSA) of 75.47 Ų, indicating its potential to interact with biological systems through hydrogen bonding and dipole interactions . The LogP value of 0.03550 suggests a nearly equal distribution between aqueous and lipid phases, which may influence its absorption and distribution in biological systems .
Structural Features
The compound belongs to the pyrimidine class of heterocyclic compounds, specifically a modified uracil structure. Its key structural features include:
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A pyrimidine ring system with two nitrogen atoms at positions 1 and 3
-
Carbonyl groups at positions 2 and 4, forming a 2,4-dione structure
-
A fluorine substituent at position 5
-
A methoxy group at position 6
The presence of the fluorine atom confers specific electronic properties to the molecule, potentially influencing its reactivity and biological activity. The methoxy group at position 6 adds lipophilicity and may serve as a hydrogen bond acceptor in molecular interactions.
Research Applications
The available literature suggests several potential research applications for 2,4(1H,3H)-Pyrimidinedione,5-fluoro-6-methoxy-(9CI), primarily in the pharmaceutical and medicinal chemistry domains.
Synthetic Chemistry Applications
As a fluorinated heterocyclic compound, 2,4(1H,3H)-Pyrimidinedione,5-fluoro-6-methoxy-(9CI) may serve as an important intermediate in organic synthesis. Fluorinated building blocks are valuable in medicinal chemistry due to the unique properties that fluorine imparts, including:
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Enhanced metabolic stability
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Altered electronic properties and bond polarization
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Modified lipophilicity and membrane permeability
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Potential for selective enzyme inhibition
The compound's structure suggests it could serve as a precursor for more complex molecules, particularly in the development of pyrimidine-based pharmaceuticals.
Structural Relationship to Other Compounds
The structure of 2,4(1H,3H)-Pyrimidinedione,5-fluoro-6-methoxy-(9CI) places it within a family of fluorinated pyrimidine derivatives with established importance in medicinal chemistry and biochemical research.
Related Pyrimidine Derivatives
The compound shares structural features with several important biomolecules and pharmaceutical agents:
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5-Fluorouracil - A widely used anticancer agent that differs by lacking the 6-methoxy group
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Uracil - The natural nucleobase that forms the core structure
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Other modified pyrimidines used in antiviral and anticancer therapies
The search results reference a related compound, 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione, which has been investigated as part of a new fluoroquinolone-like class of antibacterial agents . This suggests that 2,4(1H,3H)-Pyrimidinedione,5-fluoro-6-methoxy-(9CI) may share some structural features relevant to antimicrobial development.
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